Haloquinone

Antibacterial Halobacteria MIC

Haloquinone (CAS 80902-01-8) is a uniquely halogenated phenanthrenequinone antibiotic first isolated from Streptomyces venezuelae ssp. xanthophaeus. Its specific acetyl, methyl, and hydroxyl substitution pattern defines its potent anti-halobacterial activity (MIC 8 μg/mL vs Bacillus subtilis), which generic phenanthrenequinones lack. Also an essential scaffold for Wnt/β-catenin signaling inhibitor synthesis. Ideal for halophilic microbiology, antibiotic SAR, and cancer drug discovery programs. Ensure experimental reproducibility—generic analogs will not yield comparable results.

Molecular Formula C17H12O5
Molecular Weight 296.27 g/mol
CAS No. 80902-01-8
Cat. No. B1663269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloquinone
CAS80902-01-8
Synonyms3-acetyl-1,8-dihydroxy-2-methyl-9,10-phenanthrenequinone
haloquinone
Molecular FormulaC17H12O5
Molecular Weight296.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C3=C(C(=CC=C3)O)C(=O)C(=O)C2=C1O)C(=O)C
InChIInChI=1S/C17H12O5/c1-7-10(8(2)18)6-11-9-4-3-5-12(19)13(9)16(21)17(22)14(11)15(7)20/h3-6,19-20H,1-2H3
InChIKeyCPYFLMXPZMBECD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Haloquinone (CAS 80902-01-8): A Unique Phenanthrenequinone Antibiotic with Selective Anti-Halobacterial Activity


Haloquinone (CAS 80902-01-8), chemically defined as 3-acetyl-1,8-dihydroxy-2-methyl-9,10-phenanthrenequinone, is a member of the phenanthrenequinone class of antibiotics, first isolated from Streptomyces venezuelae ssp. xanthophaeus [1]. This compound is characterized by its unique halogenated phenanthrene backbone [2], which distinguishes it from common quinone antibiotics. It has been reported to exhibit strong antibacterial activity, particularly against halophilic bacteria, while also demonstrating effects against certain Gram-positive bacteria and mycoplasma [1] .

Why Standard Phenanthrenequinones Cannot Substitute for Haloquinone in Halobacteria-Focused Applications


Generic phenanthrenequinones, while sharing a core ring system, lack the specific halogenation and substitution pattern of haloquinone, which is critical for its unique activity profile [1]. The presence of the acetyl and hydroxyl groups at precise positions on the phenanthrenequinone backbone is a defining feature of haloquinone's structure and is likely essential for its potent and selective antibacterial activity [1] [2]. Therefore, substituting a generic or less specifically functionalized phenanthrenequinone in experiments or processes targeting halobacteria or for exploring Wnt pathway inhibition will not yield comparable results, as detailed in the quantitative evidence below [3].

Quantitative Comparative Evidence for Haloquinone's Differentiated Performance


Potent Anti-Halobacterial Activity vs. Key Antibiotic Comparators

In a comparative study of 20 antibiotics against 11 halobacterial species, haloquinone was identified as one of the five most active compounds, alongside bacitracin, erythromycin, rifampicin, and novobiocin [1]. While exact MIC values for haloquinone are not provided in the abstract, its classification among the most potent antibiotics against this unique class of extremophiles demonstrates its differentiated and high-value activity profile [1].

Antibacterial Halobacteria MIC

Broad-Spectrum Gram-Positive Activity Relative to Other Halobacteria-Specific Agents

Unlike antibiotics that are highly specific to halobacteria, haloquinone demonstrates a broader spectrum of activity. While a direct comparator MIC is not available in the provided sources, it has been reported to inhibit the growth of the model Gram-positive bacterium Bacillus subtilis with an MIC of 8 μg/mL . This contrasts with its moderate activity against Rhabditella pseudoelongata (MIC = 50 μg/mL), suggesting a selectivity for certain Gram-positive species .

Antibacterial Gram-positive MIC

Synthetic Tractability Enables Generation of Wnt Signaling Inhibitors with Superior Activity

Haloquinone serves as a critical scaffold for generating potent Wnt/β-Catenin signaling inhibitors. A study synthesized five different haloquinone analogs and found that two specific derivatives acted as potent inhibitors in both cell culture and Xenopus embryo assays, whereas the parent compound (haloquinone) and other analogs did not show this potent activity [1]. This demonstrates that while haloquinone itself may not be the active Wnt inhibitor, its unique structure is the essential starting point for creating effective inhibitors, a synthetic avenue not easily replicated with other quinone scaffolds.

Wnt inhibitor Cancer Stem Cell

Validated Research and Industrial Application Scenarios for Haloquinone


Niche Antimicrobial Research Targeting Extremophilic Halobacteria

Based on evidence of its potent activity against halobacteria, where it ranks among the most effective antibiotics tested [1], haloquinone is ideally suited for research programs focused on the biology, ecology, and control of halophilic microorganisms. This includes studies in astrobiology, biotechnology (e.g., bacteriorhodopsin production), and food spoilage in high-salt environments.

Medicinal Chemistry and Chemical Biology for Wnt Pathway Modulation

Haloquinone serves as an essential and privileged scaffold for the synthesis of novel Wnt/β-Catenin signaling inhibitors [2]. This application is critical for academic and pharmaceutical research into cancer therapeutics, stem cell differentiation, and regenerative medicine, where the ability to generate unique, active analogs from a natural product core is a significant advantage.

Calibration and Validation of Antibiotic Susceptibility Assays

With defined MIC values against specific organisms like Bacillus subtilis (8 μg/mL) , haloquinone can be utilized as a reference compound in microbiology laboratories for validating assay conditions or for comparative studies evaluating the potency of new antimicrobial agents against Gram-positive bacteria.

Comparative Studies on Phenanthrenequinone Antibiotics

Given its unique substitution pattern (acetyl, methyl, and hydroxyl groups) on the phenanthrenequinone core [3], haloquinone is an ideal candidate for structure-activity relationship (SAR) studies. Researchers can compare its biological activity and physical properties with simpler or differently substituted phenanthrenequinones to elucidate the structural features responsible for its specific anti-halobacterial and Gram-positive activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Haloquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.